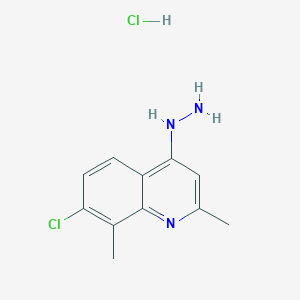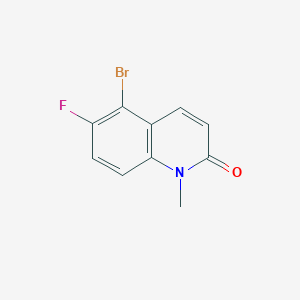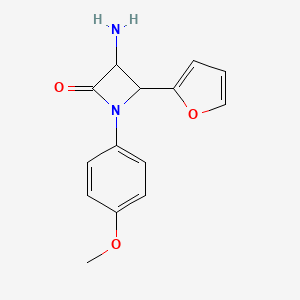
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is an organic compound belonging to the class of benzoic acid esters It is characterized by the presence of a bromine atom, an ethyl group, and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate typically involves the esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used
Oxidation: 3-bromo-2-ethyl-5-hydroxybenzaldehyde
Reduction: 3-bromo-2-ethyl-5-hydroxybenzyl alcohol
Applications De Recherche Scientifique
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-bromo-2-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 5-bromo-2-hydroxybenzoate
Uniqueness
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it distinct from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
methyl 3-bromo-2-ethyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-7-8(10(13)14-2)4-6(12)5-9(7)11/h4-5,12H,3H2,1-2H3 |
Clé InChI |
AYKREVCEBITUQK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1Br)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)



![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

